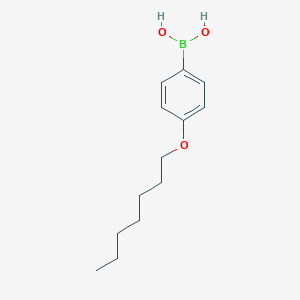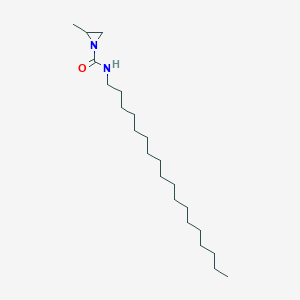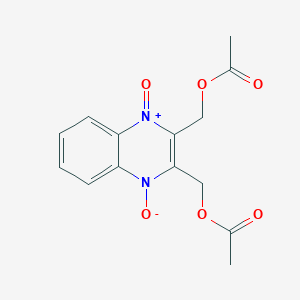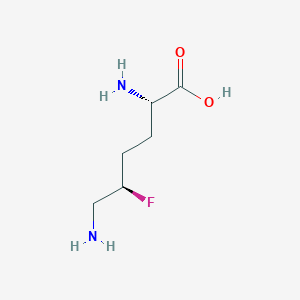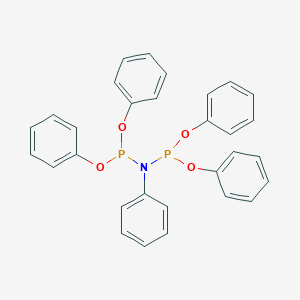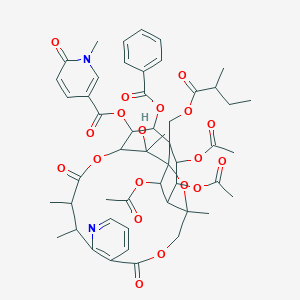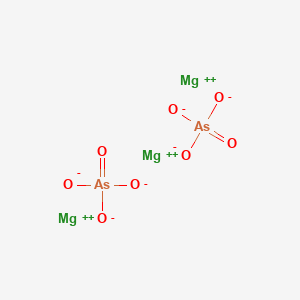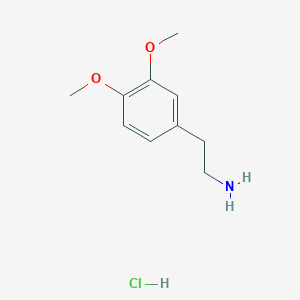
de-O-méthyllasiodiplodin
Vue d'ensemble
Description
de-O-methyllasiodiplodin is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of multiple hydroxyl groups, a methyl group, and a ketone functional group. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
de-O-methyllasiodiplodin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mécanisme D'action
Target of Action
De-O-Methyllasiodiplodin has been found to interact with several targets in the body. It effectively lowers the blood glucose level in db/db mice, possibly by ameliorating the expression of obesity-related pro-inflammatory cytokines . This suggests that the compound’s primary targets could be these cytokines and related signaling pathways.
Mode of Action
The compound’s mode of action is primarily through the induction of apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis. By inducing apoptosis, De-O-Methyllasiodiplodin can inhibit the growth of Hep-2 cells .
Biochemical Pathways
De-O-Methyllasiodiplodin affects several biochemical pathways. It induces apoptosis, which is a complex process involving a variety of signaling pathways. The compound may also influence pathways related to inflammation and glucose metabolism, given its effect on obesity-related pro-inflammatory cytokines .
Pharmacokinetics
Its ability to lower blood glucose levels in mice suggests that it is bioavailable and can exert systemic effects .
Result of Action
The primary result of De-O-Methyllasiodiplodin’s action is the inhibition of cell growth through the induction of apoptosis . This can lead to the death of cancer cells, making the compound a potential candidate for anticancer therapies. Additionally, its ability to modulate the expression of obesity-related pro-inflammatory cytokines could have implications for the treatment of metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of de-O-methyllasiodiplodin typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be constructed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Methyl Group Addition: The methyl group can be added through alkylation reactions, using reagents like methyl iodide.
Ketone Formation: The ketone functional group can be introduced through oxidation reactions, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of de-O-methyllasiodiplodin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
de-O-methyllasiodiplodin can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
de-O-methyllasiodiplodin: shares similarities with other bicyclic compounds, such as:
Uniqueness
The uniqueness of de-O-methyllasiodiplodin lies in its specific combination of functional groups and its stereochemistry. The presence of multiple hydroxyl groups, a ketone, and a methyl group in a specific spatial arrangement contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVFCAOVZCHBN-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312913 | |
| Record name | De-O-Methyllasiodiplodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32885-82-8 | |
| Record name | De-O-Methyllasiodiplodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32885-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | De-O-Methyllasiodiplodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





